

Application Note: Spectrophotometric Assay of Chitosan Using Cibacron Brilliant Red 3B-A

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Compound of Interest		
Compound Name:	Cibacron Brilliant Red 3B-A	
Cat. No.:	B098793	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantitative determination of chitosan in aqueous solutions using a simple and rapid spectrophotometric method. The assay is based on the electrostatic interaction between the polycationic chitosan and the anionic dye, **Cibacron Brilliant Red 3B-A**. This interaction induces a bathochromic shift in the dye's absorption spectrum, with a linear increase in absorbance at approximately 575 nm that is proportional to the chitosan concentration. This method is noted for its simplicity, cost-effectiveness, and good sensitivity, making it suitable for various research and quality control applications.[1][2][3]

Principle of the Assay

Chitosan, a polymer derived from chitin, is unique among natural polysaccharides for its cationic nature in acidic solutions, owing to the protonation of its primary amino groups (-NH2) to -NH3+.[1] **Cibacron Brilliant Red 3B-A** (also known as Reactive Red 4) is an anionic dye containing multiple sulfonate groups (-SO3⁻).[1][4]

In an acidic environment (pH \approx 3.2), the positively charged amino groups on the chitosan polymer chain interact electrostatically with the negatively charged sulfonate groups of the dye. [4] This interaction leads to the formation of nano- to micro-sized aggregates or a chitosan-dye complex.[1][5][6] The formation of this complex causes a noticeable shift in the maximum absorbance wavelength of the dye to a longer wavelength (a bathochromic shift), with a new



absorbance peak appearing around 570-575 nm.[1][2][4] The intensity of the absorbance at this wavelength is directly proportional to the concentration of chitosan in the sample, forming the basis for its quantification.[2]

Figure 1: Interaction mechanism between Chitosan and Cibacron Brilliant Red 3B-A.

Materials and Reagents Equipment

- UV-Vis Spectrophotometer
- Analytical balance
- · pH meter
- Vortex mixer
- · Micropipettes and tips
- · Volumetric flasks and appropriate glassware

Reagents

- Chitosan (of a known degree of deacetylation, suitable for standards)
- Cibacron Brilliant Red 3B-A (Reactive Red 4, C.I. 18105)
- Glycine
- Hydrochloric Acid (HCl)
- Deionized or distilled water

Experimental ProtocolsReagent Preparation

A summary of the required solutions is provided in Table 1.

Table 1: Reagent Preparation



Reagent	Preparation Instructions	Storage
0.1 M Glycine-HCl Buffer (pH 3.2)	Dissolve 7.50 g of glycine in ~950 mL of deionized water. Adjust the pH to 3.2 using concentrated HCl. Make up the final volume to 1 L with deionized water.	4°C for up to 1 month
Chitosan Stock Solution (1000 mg/L)	Accurately weigh 100 mg of chitosan and dissolve it in 100 mL of the Glycine-HCl buffer. Gentle heating or stirring may be required for complete dissolution.	4°C for up to 1 week

| Cibacron Brilliant Red 3B-A Solution (0.075 g/L) | Accurately weigh 7.5 mg of Cibacron Brilliant Red 3B-A and dissolve it in 100 mL of the Glycine-HCl buffer.[1][6] | Room temperature, protected from light |

Preparation of Chitosan Standards (Calibration Curve)

- Label a set of test tubes or microcentrifuge tubes for each standard (e.g., 0, 10, 20, 40, 60, 80 mg/L).
- Using the 1000 mg/L Chitosan Stock Solution, perform serial dilutions with the Glycine-HCl buffer to prepare the working standards. An example dilution scheme is provided in Table 2.

Table 2: Example Preparation of Chitosan Standards



Target Concentration (mg/L)	Volume of 1000 mg/L Stock (µL)	Volume of Glycine- HCl Buffer (μL)	Final Volume (μL)
0 (Blank)	0	1000	1000
10	10	990	1000
20	20	980	1000
40	40	960	1000
60	60	940	1000

| 80 | 80 | 920 | 1000 |

Assay Procedure

The overall workflow for the assay is depicted in Figure 2.

- Pipette 2.5 mL of each chitosan standard and unknown sample solution into separate, clearly labeled test tubes.
- To each tube, add 0.5 mL of the **Cibacron Brilliant Red 3B-A** solution (0.075 g/L). This maintains a chitosan/dye volume ratio of 5:1.[2][3]
- Vortex each tube immediately after adding the dye to ensure thorough mixing.
- Allow the tubes to stand at room temperature for 10-15 minutes to ensure the complex formation is complete.
- Set the spectrophotometer to measure absorbance at 575 nm.[2][3]
- Use the "0 mg/L" standard (Blank) to zero the spectrophotometer.
- Measure the absorbance of each standard and unknown sample. Record the values.

Figure 2: Experimental workflow for the spectrophotometric chitosan assay.

Data Analysis and Results



- Construct a Calibration Curve: Plot the absorbance values measured at 575 nm for the chitosan standards (y-axis) against their corresponding known concentrations in mg/L (xaxis).
- Determine Linearity: Perform a linear regression analysis on the data points. The resulting
 equation will be in the form of y = mx + c, where 'y' is the absorbance, 'x' is the
 concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be ≥ 0.99 for a
 valid curve.
- Calculate Unknown Concentration: Use the absorbance values of the unknown samples and the linear regression equation to calculate their chitosan concentration.

Table 3: Key Quantitative Parameters of the Assay

Parameter	Value	Reference
Wavelength (λmax)	570 - 575 nm	[1][2]
Optimal pH	3.2 (Glycine-HCl Buffer)	[2][3][6]
Linear Range	0 - 80 mg/L	[2][3]
Correlation Coefficient (r)	> 0.999	[2]
Average Recovery	~98%	[2][3]

| Chitosan/Dye Volume Ratio | 5:1 |[2][3] |

Method Validation and Considerations

- Specificity: The method relies on the polycationic nature of chitosan. Other polycationic polymers may interfere with the assay. The specificity of the interaction is enhanced by the unique chiral conformation and charge density of chitosan.[1]
- Chitosan Type: Different chitosan preparations (varying in molecular weight and degree of deacetylation) may produce slightly different calibration curves.[1] It is crucial to use a chitosan standard that closely matches the characteristics of the chitosan in the samples or to prepare separate calibration curves for different types of chitosan.[1]



Alternative Procedure: For improved sensitivity (>2 ppm), an alternative method involves
centrifuging the solution to pellet the chitosan-dye complex and then measuring the
decrease in the concentration of the uncomplexed dye in the supernatant.[7][8]

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